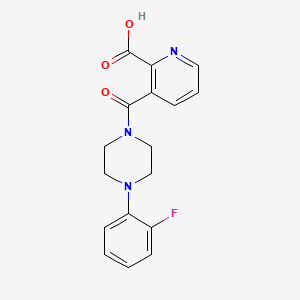

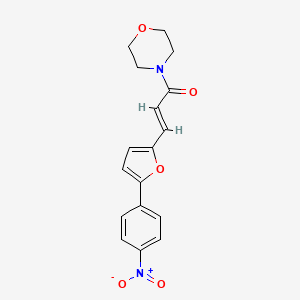

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide and related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of a thiophene-containing compound was achieved by reacting malononitrile with CS2 in the presence of K2CO3 under reflux in DMF, followed by reaction with chloroacetone and cyclization . Similarly, the synthesis of antiviral molecules involved characterizing the compounds using spectroscopic techniques after their formation . The preparation of sulfanilamide derivatives also required a series of reactions, characterized by various spectroscopic methods . These processes highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, which provides detailed information about the geometry and intramolecular interactions. For example, the thiophene compound's structure was stabilized by an intramolecular N-H···O interaction forming an S6 ring motif . The antiviral molecules showed near-planarity between the phenyl and pyrimidine rings, with strong hydrogen-bonded N-H···N intermolecular interactions . The sulfanilamide derivatives exhibited distinct molecular conformations and hydrogen bonding networks . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of these compounds can be influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the reactivity of certain functional groups . The intermolecular interactions observed in the antiviral molecules, such as hydrogen bonds, can also play a significant role in their chemical behavior, especially in biological environments . The thermal and antimicrobial studies of sulfanilamide derivatives provide additional insights into their reactivity and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The vibrational spectroscopy studies provide insights into the rehybridization and hyperconjugation effects on the molecules . The thermal properties, such as melting points and thermal decomposition temperatures, are determined using thermogravimetric and differential scanning calorimetric methods . The electronic properties, including excitation energies and frontier orbital energies, are investigated using UV-Vis spectroscopy and density functional theory (DFT) calculations . These properties are essential for predicting the behavior of the compounds in various environments and for designing new materials with desired characteristics.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide serves as a precursor in the synthesis of novel compounds with potential biological applications. For instance, researchers have developed various sulfonamide derivatives aiming at inhibiting carbonic anhydrase isozymes, which are targets for the treatment of conditions like glaucoma, epilepsy, and cancer. These studies show that modifications in the chemical structure of sulfonamide derivatives can lead to compounds with significant inhibitory activity against specific isozymes of carbonic anhydrase, demonstrating the chemical's role in the development of new therapeutic agents (Tuğrak et al., 2020).

Antimicrobial and Antitumor Activities

The chemical has also been implicated in the synthesis of compounds with antimicrobial and antitumor activities. By modifying its structure, researchers have synthesized new molecules that exhibit significant in vitro activity against various cancer cell lines. This suggests its potential utility in the development of new chemotherapeutic agents. Moreover, certain derivatives have shown antimicrobial activity, indicating possible applications in combating bacterial infections (Lahtinen et al., 2014).

Electrochemical Applications

Research into conducting polymers has identified derivatives of this compound as potential active materials for electrochemical capacitors. These studies explore the electroactive properties of such polymers, which can be rapidly doped and dedoped, suggesting their suitability for high-energy and high-power density storage devices. This application is crucial for the development of efficient and durable energy storage solutions (Rudge et al., 1994).

Optical and Material Science

In the field of materials science, derivatives of this compound have been investigated for their use in polymeric optical waveguide devices. The synthesis of fluorinated poly(arylene ether sulfide)s from this chemical has shown promising results in creating materials with desirable optical properties for use in telecommunications and other applications requiring the manipulation of light signals (Kim et al., 2001).

properties

IUPAC Name |

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-22-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTZTKFQZOQOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)

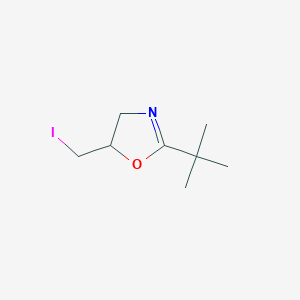

![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

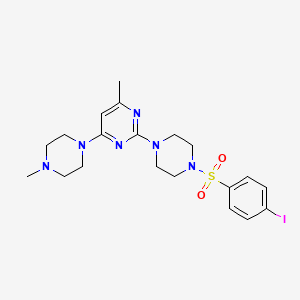

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

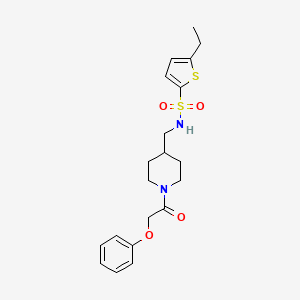

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)